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molecular formula C11H11N3O3 B8577258 8-amino-3,4-dimethyl-7-nitro-2H-isoquinolin-1-one CAS No. 333458-32-5

8-amino-3,4-dimethyl-7-nitro-2H-isoquinolin-1-one

Cat. No. B8577258
M. Wt: 233.22 g/mol
InChI Key: PLYRADRANOEIGV-UHFFFAOYSA-N
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Patent
US06506769B2

Procedure details

The ester from above (1.39 g, 4.56 mmol) was added to a mixture of acetic acid (20 mL), H2SO4 (3 mL) and water (2 mL), and the solution heated at 100° C. for 3 h. The cooled solution was diluted with water (30 mL), the precipitate was collected, washed with water and MeOH and dried to give 8-amino-3,4-dimethyl-7-nitro-2H-isoquinolin-1-one (0.76 g, 72%). mp>300° C.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[C:5]([C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[C:12]([NH2:19])[C:11]=1[C:20]#[N:21])(C)[C:6](=O)[CH3:7])C.C(O)(=[O:25])C.OS(O)(=O)=O>O>[NH2:19][C:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]2[C:11]=1[C:20](=[O:25])[NH:21][C:6]([CH3:7])=[C:5]2[CH3:4]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(C)=O)(C)C1=C(C(=C(C=C1)[N+](=O)[O-])N)C#N)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with water and MeOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=C2C(=C(NC(C12)=O)C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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